An In-depth Technical Guide to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
An In-depth Technical Guide to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Disclaimer: This document has been compiled to provide a comprehensive overview of the physical properties of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. It is important to note that publicly available, experimentally verified data for this specific compound is limited. Therefore, this guide integrates predicted data with established scientific principles and data from analogous compounds to offer a robust profile for research and development purposes. All users should independently verify critical data through experimentation.
Introduction and Chemical Identity
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a chiral piperidine derivative that holds significant interest as a building block in medicinal chemistry and drug development. Its rigid, stereochemically defined scaffold, combined with the orthogonal protecting groups (tert-butoxycarbonyl on the nitrogen and an ethyl ester), makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly for targeting enzymes and receptors where specific stereochemistry is crucial for bioactivity.
The 5-oxo functionality provides a reactive handle for a variety of chemical transformations, allowing for further elaboration of the piperidine ring. The N-Boc group ensures stability during many synthetic steps and can be deprotected under acidic conditions, while the ethyl ester can be hydrolyzed or transesterified, offering a strategic approach to sequential modifications.
Table 1: Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | N/A |
| CAS Number | 917344-15-1 | [1] |
| Molecular Formula | C₁₃H₂₁NO₅ | [1] |
| Molecular Weight | 271.31 g/mol | [2] |
| Canonical SMILES | CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | [1] |
| InChI Key | O=C(N1CCC(C1)=O)OC(C)(C)C | [1] |
Physical and Chemical Properties
Direct experimental values for many of the physical properties of this compound are not widely published. The following sections provide a combination of predicted data and expected properties based on structurally similar compounds.
Predicted Physicochemical Data
Computational models provide a valuable starting point for understanding the compound's characteristics. The data presented in Table 2 is derived from such predictions and should be used as a guideline for experimental design.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 364.6 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.152 g/cm³ | [3] |
| pKa | -3.59 ± 0.40 | [3] |
Expected Physical State, Appearance, and Solubility
Based on its molecular weight and the presence of polar functional groups, (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is expected to be a high-boiling liquid or a low-melting solid at room temperature. Its appearance is likely to be a colorless to pale yellow oil or crystalline solid.
The solubility profile is dictated by the interplay of its polar ester and ketone functionalities and its nonpolar tert-butyl and ethyl groups. It is expected to exhibit good solubility in a range of common organic solvents.
Table 3: Expected Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | The compound's polarity is well-matched with these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective at solvating the ester and Boc groups. |
| Esters | Ethyl acetate | High | "Like dissolves like" principle applies due to shared ester functionality. |
| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the solvent can enhance solubility. |
| Apolar Solvents | Hexanes, Toluene | Low to Moderate | The polar groups limit solubility in highly nonpolar media. |
| Aqueous Solvents | Water | Low | The large nonpolar groups (tert-butyl, piperidine ring) will limit aqueous solubility. |
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended. These methods are designed to be self-validating and provide a clear rationale for each step.
Melting Point Determination
A sharp and defined melting point is a primary indicator of a crystalline solid's purity. A broad melting range typically suggests the presence of impurities.
Methodology:
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Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating Profile: The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analytical techniques.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of small vials.
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Solvent Addition: The chosen solvent is added dropwise to each vial with agitation (e.g., vortexing) until the solid dissolves completely. The volume of solvent required is recorded.
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Classification: Solubility can be classified based on the amount of solvent required (e.g., <1 mL: very soluble; 1-10 mL: soluble; >10 mL: sparingly soluble).
Spectroscopic Profile
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the ethyl group (a quartet and a triplet), and a series of multiplets for the diastereotopic protons of the piperidine ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the adjacent carbonyl and carbamate groups.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the ketone and the two ester groups (in the range of 170-210 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group and the piperidine ring.
Standard Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques (e.g., COSY, HSQC) can be employed to confirm the connectivity of the molecule.
Caption: General Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone, the carbamate, and the ester functionalities.
Expected IR Absorption Bands:
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~1740-1750 cm⁻¹: C=O stretch of the ethyl ester.
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~1715-1725 cm⁻¹: C=O stretch of the ketone.
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~1690-1700 cm⁻¹: C=O stretch of the N-Boc carbamate.
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~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.
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~1150-1250 cm⁻¹: C-O stretching of the ester and carbamate groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.3. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
Synthesis and Purification Strategies
The synthesis of N-Boc protected piperidine derivatives is well-established in the literature. A plausible synthetic approach to (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate would likely involve the use of a chiral starting material, such as a derivative of glutamic acid, to install the desired stereochemistry at the C2 position. The piperidine ring could be formed through a Dieckmann condensation or a similar cyclization strategy.
Purification of the final product would typically be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions would be assessed by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Safety, Handling, and Storage
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Potential Hazards: May cause skin and eye irritation. Harmful if swallowed.
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Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C under an inert atmosphere to prevent degradation.[1]
Conclusion
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a valuable chiral building block for synthetic and medicinal chemistry. This guide provides a comprehensive overview of its known and predicted physical properties, along with standard methodologies for their experimental determination. Researchers are encouraged to use this information as a foundation for their work and to perform their own analytical characterization to confirm the identity and purity of their materials.
References
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Available at: [Link]
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1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 - PubChem. Available at: [Link]
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(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate - Lead Sciences. Available at: [Link]
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- PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA - Google Patents.
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2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. Available at: [Link]
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